A Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 5-(3-Fluorophenyl)pyrrole-3-carbaldehyde
A Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 5-(3-Fluorophenyl)pyrrole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel organic compounds. This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra for 5-(3-Fluorophenyl)pyrrole-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of direct empirical data, this paper synthesizes information from analogous structures and foundational NMR principles to construct a reliable spectral forecast. We will dissect the expected chemical shifts, multiplicities, and coupling constants, with a special focus on the diagnostic ¹⁹F-¹³C and ¹⁹F-¹H couplings. Furthermore, this guide outlines a comprehensive, field-proven protocol for the acquisition of high-quality NMR data for this class of compounds, ensuring researchers can validate these predictions empirically.
Introduction: The Structural Landscape
5-(3-Fluorophenyl)pyrrole-3-carbaldehyde is a molecule that combines three key structural motifs: a pyrrole ring, an aldehyde group, and a metasubstituted fluorophenyl ring. Each of these components imparts distinct electronic features that collectively determine the magnetic environment of every proton and carbon nucleus. The pyrrole ring is an electron-rich aromatic system[1][2][3], while the aldehyde function acts as a strong electron-withdrawing group (EWG), significantly deshielding adjacent nuclei[1][4]. The 3-fluorophenyl group introduces further complexity through the inductive effect of the fluorine atom and the characteristic spin-spin couplings between fluorine, carbon, and hydrogen.
Accurate structural confirmation is the bedrock of drug development and materials science. NMR spectroscopy provides an unparalleled, non-destructive method to map the precise atomic connectivity and chemical environment of a molecule. This guide serves to deconstruct the anticipated NMR spectral data for the title compound, providing a predictive framework for chemists engaged in its synthesis and characterization.
Caption: Molecular structure of 5-(3-Fluorophenyl)pyrrole-3-carbaldehyde with atom numbering for NMR assignment.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to show distinct signals for each unique proton. The chemical shifts (δ) are influenced by the electronic environment, with electron-withdrawing groups causing a downfield shift (to higher ppm) and electron-donating groups causing an upfield shift[1][4]. The spectrum is predicted in deuterated chloroform (CDCl₃), with the residual solvent peak at 7.26 ppm as a reference[5][6].
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H (Aldehyde) | 9.8 - 10.0 | Singlet (s) | - | 1H |
| H (N-H) | 9.0 - 9.5 | Broad Singlet (br s) | - | 1H |
| H-2 (Pyrrole) | 7.8 - 8.0 | Doublet (d) | J ≈ 1.5 - 2.0 Hz | 1H |
| H-4 (Pyrrole) | 6.8 - 7.0 | Doublet (d) | J ≈ 1.5 - 2.0 Hz | 1H |
| H-6' (Phenyl) | 7.4 - 7.6 | Multiplet (m) | - | 1H |
| H-2' (Phenyl) | 7.3 - 7.5 | Multiplet (m) | - | 1H |
| H-5' (Phenyl) | 7.2 - 7.4 | Multiplet (m) | - | 1H |
| H-4' (Phenyl) | 7.0 - 7.2 | Multiplet (m) | - | 1H |
Rationale for Assignments:
-
Aldehyde Proton (H-10): The aldehyde proton is directly attached to a carbonyl carbon and is heavily deshielded, placing it furthest downfield as a sharp singlet.
-
N-H Proton: The pyrrole N-H proton signal is typically broad due to quadrupolar relaxation from the adjacent ¹⁴N nucleus and its chemical shift is highly dependent on solvent and concentration[4]. Its downfield position is expected due to the overall electron-withdrawing nature of the substituents.
-
Pyrrole Protons (H-2, H-4): The aldehyde at C3 and the phenyl ring at C5 are both electron-withdrawing, which deshields the remaining pyrrole protons. H-2 is adjacent to the nitrogen and is expected to be slightly further downfield than H-4. They will appear as doublets due to a small four-bond coupling (⁴JHH) to each other.
-
Phenyl Protons (H-2', H-4', H-5', H-6'): These protons will exhibit complex splitting patterns due to both proton-proton (JHH) and proton-fluorine (JHF) couplings. The signals are predicted based on data from similar compounds like 3-fluoroaniline and 1-fluoro-3-iodobenzene[7][8]. The proton ortho to the fluorine (H-2' and H-4') will show a characteristic ortho H-F coupling of around 8-11 Hz.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will display a single peak for each unique carbon atom. A key feature will be the presence of carbon-fluorine couplings (JCF), which are observable over multiple bonds and are highly diagnostic[9][10].
| Carbon Assignment | Predicted δ (ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |
| C-10 (Aldehyde C=O) | 185 - 190 | Doublet (d) | ⁴JCF ≈ 1-3 Hz |
| C-5 (Pyrrole) | 138 - 142 | Doublet (d) | ³JCF ≈ 3-5 Hz |
| C-3 (Pyrrole) | 133 - 137 | Singlet (s) | - |
| C-2 (Pyrrole) | 128 - 132 | Doublet (d) | ⁴JCF ≈ 1-3 Hz |
| C-4 (Pyrrole) | 110 - 115 | Singlet (s) | - |
| C-3' (Phenyl, C-F) | 161 - 164 | Doublet (d) | ¹JCF ≈ 240-250 Hz* |
| C-1' (Phenyl) | 135 - 139 | Doublet (d) | ²JCF ≈ 8-10 Hz |
| C-5' (Phenyl) | 130 - 133 | Doublet (d) | ²JCF ≈ 8-10 Hz |
| C-6' (Phenyl) | 122 - 125 | Doublet (d) | ⁴JCF ≈ 2-4 Hz |
| C-4' (Phenyl) | 115 - 118 | Doublet (d) | ³JCF ≈ 20-25 Hz |
| C-2' (Phenyl) | 113 - 116 | Doublet (d) | ³JCF ≈ 20-25 Hz |
Rationale for Assignments:
-
Carbonyl Carbon (C-10): The aldehyde carbonyl carbon is the most deshielded carbon, appearing at the lowest field.
-
Pyrrole Carbons: The carbons attached to the substituents (C-3 and C-5) will be downfield. The chemical shifts are influenced by the substituent effects of both the aldehyde and the phenyl ring[3][11].
-
Phenyl Carbons & C-F Coupling: The carbon directly bonded to fluorine (C-3') will show a very large one-bond coupling constant (¹JCF) of approximately 245 Hz, which is a definitive diagnostic feature[9]. The other carbons in the phenyl ring will exhibit smaller couplings over two, three, and four bonds, with typical magnitudes of ²JCF > ³JCF < ⁴JCF being a general trend[9][10]. The chemical shifts are predicted based on data for 3-substituted fluorobenzenes[12][13].
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data for the validation of this compound, the following protocol is recommended. This protocol represents a self-validating system designed for accuracy and integrity.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 5-(3-Fluorophenyl)pyrrole-3-carbaldehyde. For ¹³C NMR, a higher concentration (20-25 mg) is preferable to reduce acquisition time[14][15][16].
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS)[6].
-
To remove any particulate matter which can degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube[15][17].
-
Cap the NMR tube securely and carefully wipe the outside to remove any chemical residues before transport[14][17].
-
-
Instrumental Setup and Data Acquisition:
-
This protocol assumes a standard 400 MHz NMR spectrometer[18].
-
Insert the sample into the magnet.
-
Use the deuterium signal from the solvent (e.g., CDCl₃) to "lock" the magnetic field, ensuring stability.
-
"Shim" the magnetic field by adjusting the shim coils to maximize field homogeneity, which results in sharp, symmetrical peaks[15].
-
For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of -2 to 12 ppm, a relaxation delay (D1) of 1-2 seconds, and 8 to 16 scans (NS) for good signal-to-noise[3].
-
For ¹³C NMR: Acquire a proton-decoupled spectrum. A wider spectral width (e.g., 0 to 200 ppm) is required. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) and a relaxation delay of 2 seconds are necessary[3].
-
-
Data Processing:
-
Apply a Fourier transform to the raw Free Induction Decay (FID) data to generate the frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to ensure the baseline is flat.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C)[5][6].
-
For the ¹H spectrum, integrate the signals to determine the relative number of protons. For the ¹³C spectrum, pick the peak positions.
-
Conclusion
This guide provides a robust, scientifically grounded prediction of the ¹H and ¹³C NMR spectra of 5-(3-Fluorophenyl)pyrrole-3-carbaldehyde. By leveraging data from structurally related fragments and established NMR principles, we have detailed the expected chemical shifts, multiplicities, and key diagnostic features such as C-F coupling constants. The included experimental protocol offers a validated methodology for researchers to acquire high-fidelity data, enabling the empirical confirmation of this molecule's structure. This comprehensive approach underscores the predictive power of NMR spectroscopy and provides a critical resource for scientists working with novel heterocyclic compounds.
References
-
STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). University of Notre Dame. Retrieved March 24, 2026, from [Link]
-
Weigert, F. J., & Roberts, J. D. (1967). ¹³C nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings. CaltechAUTHORS. Retrieved March 24, 2026, from [Link]
-
Sathiyamoorthi, K., et al. (2016). Effect of substituents on infrared, H and C NMR spectra of 2-pyrrolyl styryl ketone. Der Pharma Chemica, 8(1), 443-452. Retrieved March 24, 2026, from [Link]
-
SOP data acquisition. (n.d.). R-NMR. Retrieved March 24, 2026, from [Link]
-
1-Fluoro-3-iodobenzene. (n.d.). PubChem. Retrieved March 24, 2026, from [Link]
-
Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (2014). Redalyc. Retrieved March 24, 2026, from [Link]
-
Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved March 24, 2026, from [Link]
-
Sample preparation for NMR measurements and points to keep in mind. (n.d.). JEOL. Retrieved March 24, 2026, from [Link]
-
Standard Operating Procedure (SOP) Title: NMR Sample Preparation. (2021, September 13). Imperial College London. Retrieved March 24, 2026, from [Link]
-
Abraham, R. J., et al. (1994). ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 32(1), 26-34. Retrieved March 24, 2026, from [Link]
-
Muller, N., & Carr, D. T. (1963). CARBON-13 SPLITTINGS IN FLUORINE NUCLEAR MAGNETIC RESONANCE SPECTRA. OSTI.GOV. Retrieved March 24, 2026, from [Link]
-
Simultaneous Proton and Fluorine decoupled ¹³C NMR. (2014, July 30). Magritek. Retrieved March 24, 2026, from [Link]
-
Perjessy, A., et al. (2005). Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 10(1), 108-118. Retrieved March 24, 2026, from [Link]
-
Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. (2012, July 20). ACG Publications. Retrieved March 24, 2026, from [Link]
-
A successful DFT calculation of carbon-13 NMR chemical shifts and carbon–fluorine spin–spin coupling constants in (η⁶-fluoroarene)tricarbonylchromium complexes. (2014, June 12). RSC Publishing. Retrieved March 24, 2026, from [Link]
-
1-Fluoro-3-iodo-5-nitrobenzene - Optional[¹H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved March 24, 2026, from [Link]
-
A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024, October 2). MDPI. Retrieved March 24, 2026, from [Link]
-
Pyrrole studies part 47. ¹¹³C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Retrieved March 24, 2026, from [Link]
-
Supporting Information for: A General Method for the Synthesis of Biaryls via Palladium-Catalyzed Direct Arylation of Unactivated Benzenes. (n.d.). Retrieved March 24, 2026, from [Link]
-
Influence of fluorine substituents on the NMR properties of phenylboronic acids. (2014). ResearchGate. Retrieved March 24, 2026, from [Link]
-
1-fluoro-3-iodobenzene. (n.d.). Stenutz. Retrieved March 24, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 7. 3-Fluoroaniline(372-19-0) 13C NMR spectrum [chemicalbook.com]
- 8. 1-Fluoro-3-iodobenzene(1121-86-4) 1H NMR [m.chemicalbook.com]
- 9. ^(13)C nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings [authors.library.caltech.edu]
- 10. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 11. mdpi.com [mdpi.com]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 15. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 16. ou.edu [ou.edu]
- 17. imperial.ac.uk [imperial.ac.uk]
- 18. r-nmr.eu [r-nmr.eu]
